Cas no 329794-40-3 (2-Chloro-5-phenylthiazole)
2-Chloro-5-phenylthiazole Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-phenylthiazole
- 2-chloro-5-phenyl-1,3-thiazole
- MFCD08236828
- EN300-96293
- AKOS012239988
- 329794-40-3
- CS-0112605
- Thiazole, 2-chloro-5-phenyl-
- AB44116
- 2-chloro-5-phenyl-thiazole;2-Chloro-5-phenyloxazole
- A833593
- SCHEMBL334247
- D77095
- 2-chloro-5-phenyl-thiazole
- DB-068725
- BS-51704
- DTXSID40618042
- Z1037582642
- UNVPEJONCUTPSB-UHFFFAOYSA-N
-
- MDL: MFCD08236828
- Inchi: 1S/C9H6ClNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H
- InChI Key: UNVPEJONCUTPSB-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C2C=CC=CC=2)S1
Computed Properties
- Exact Mass: 194.9909481g/mol
- Monoisotopic Mass: 194.9909481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Boiling Point: 338.3±35.0℃ at 760 mmHg
2-Chloro-5-phenylthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C994473-25mg |
2-Chloro-5-phenylthiazole |
329794-40-3 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C994473-50mg |
2-Chloro-5-phenylthiazole |
329794-40-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C994473-250mg |
2-Chloro-5-phenylthiazole |
329794-40-3 | 250mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM121673-250mg |
2-Chloro-5-phenylthiazole |
329794-40-3 | 95% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM121673-1g |
2-Chloro-5-phenylthiazole |
329794-40-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM121673-5g |
2-Chloro-5-phenylthiazole |
329794-40-3 | 95% | 5g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1229259-5g |
2-Chloro-5-phenylthiazole |
329794-40-3 | 95% | 5g |
$900 | 2024-06-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH992-50mg |
2-Chloro-5-phenylthiazole |
329794-40-3 | 95+% | 50mg |
216.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH992-1g |
2-Chloro-5-phenylthiazole |
329794-40-3 | 95+% | 1g |
1915.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH992-200mg |
2-Chloro-5-phenylthiazole |
329794-40-3 | 95+% | 200mg |
517.0CNY | 2021-07-14 |
2-Chloro-5-phenylthiazole Suppliers
2-Chloro-5-phenylthiazole Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 2-Chloro-5-phenylthiazole
Introduction to 2-Chloro-5-phenylthiazole (CAS No. 329794-40-3)
2-Chloro-5-phenylthiazole, with the chemical formula C₉H₆ClNS, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework. This compound belongs to the thiazole class, which is well-documented for its broad spectrum of biological activities. The presence of both chloro and phenyl substituents in its molecular structure enhances its reactivity and potential utility in drug design and synthesis.
The CAS number 329794-40-3 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. Thiazole derivatives have long been explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Among these derivatives, 2-Chloro-5-phenylthiazole stands out due to its unique substitution pattern, which may confer distinct biochemical interactions compared to its analogs.
In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced efficacy and reduced side effects. The chloro substituent in 2-Chloro-5-phenylthiazole plays a crucial role in modulating the compound's reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which can lead to the discovery of new therapeutic agents.
The phenylthiazole core is particularly interesting because it combines the electronic properties of the phenyl ring with the bioactive thiazole scaffold. This combination has been shown to improve binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry. For instance, studies have demonstrated that phenylthiazole derivatives can interact with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases.
One of the most compelling aspects of 2-Chloro-5-phenylthiazole is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. The structural features of this compound make it a promising candidate for designing kinase inhibitors by targeting specific pockets on the enzyme's active site. Recent computational studies have suggested that modifications to the chloro and phenyl groups can fine-tune the compound's binding affinity and selectivity.
Furthermore, the synthetic accessibility of 2-Chloro-5-phenylthiazole has made it a popular intermediate in drug discovery programs. Its straightforward synthesis from commercially available precursors allows for rapid screening and optimization campaigns. This accessibility is particularly advantageous in academic and industrial settings where time-to-market is a critical factor.
In clinical research, 2-Chloro-5-phenylthiazole has been investigated for its potential antitumor properties. Preclinical studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and inhibiting key signaling pathways. While these findings are promising, further research is needed to evaluate its safety profile and therapeutic potential in human trials.
The pharmacokinetic properties of 2-Chloro-5-phenylthiazole are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its formulation and dosing regimen. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study its metabolic pathways, providing insights into potential drug-drug interactions.
Another exciting application of 2-Chloro-5-phenylthiazole lies in its role as a building block for more complex molecules. Researchers have leveraged its structural motif to design hybrid compounds that combine thiazole with other heterocycles such as pyridine or quinoline. These hybrid molecules often exhibit enhanced biological activity due to synergistic effects between different pharmacophoric groups.
The growing interest in 2-Chloro-5-phenylthiazole has also spurred innovation in synthetic methodologies. New catalytic systems have been developed to improve the efficiency of reactions involving this compound, reducing waste and increasing yields. These advancements align with the broader shift toward green chemistry principles, emphasizing sustainability in pharmaceutical synthesis.
In conclusion, 2-Chloro-5-phenylthiazole (CAS No. 329794-40-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, synthetic accessibility, and diverse biological activities make it a valuable asset in drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.
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